4-(Bromomethyl)-2-chlorophenol

Synthetic Chemistry Polymer Chemistry Reaction Kinetics

Synthetic chemists require halogenated phenols with orthogonal reactivity to build complex architectures without protection-deprotection steps. 4-(Bromomethyl)-2-chlorophenol delivers two distinct handles: an electrophilic benzylic bromide for mild SN2 substitutions (amines/azides) and an aromatic chloride for subsequent cross-coupling (Suzuki-Miyaura). Unlike 4-bromo-2-chlorophenol or 2-chloro-4-methylphenol, this substitution pattern enables sequential functionalization, eliminates bis(chloromethyl)ether carcinogen risk, and supports high-yielding API and agrochemical intermediate synthesis.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
Cat. No. B15147026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-chlorophenol
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Cl)O
InChIInChI=1S/C7H6BrClO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2
InChIKeyDAYKHHBVVMRITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-chlorophenol: Versatile Halogenated Building Block


4-(Bromomethyl)-2-chlorophenol (CAS 745031-87-2, MF C7H6BrClO, MW 221.48 g/mol) is a halogenated phenolic compound featuring a bromomethyl group at the para-position and a chlorine atom at the ortho-position of a phenolic ring . It belongs to the class of halophenols and serves primarily as a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials . Its molecular structure incorporates two distinct reactive centers—a nucleophilic phenolic hydroxyl and an electrophilic benzylic bromide—enabling selective, sequential functionalization strategies . The compound's halogenation pattern (bromine and chlorine) provides a unique balance of reactivity, lipophilicity, and metabolic stability that is exploited in the design of biologically active molecules, particularly in the synthesis of heterocyclic frameworks and as a key building block for constructing more complex molecular architectures .

Why Generic Substitution of 4-(Bromomethyl)-2-chlorophenol Fails


The unique substitution pattern of 4-(Bromomethyl)-2-chlorophenol cannot be arbitrarily replaced by in-class halogenated phenols such as 4-bromo-2-chlorophenol, 2-chloro-4-methylphenol, or simple bromophenol analogs without incurring significant and quantifiable losses in both synthetic utility and biological activity. The presence of the benzylic bromide (bromomethyl group) provides a highly electrophilic handle for nucleophilic substitution reactions (SN2) that is fundamentally distinct from the aromatic bromide in 4-bromo-2-chlorophenol, which is unreactive under typical nucleophilic substitution conditions . Furthermore, the bromomethyl group offers a superior leaving group ability compared to a chloromethyl group, enabling faster reaction kinetics and milder conditions [1]. Replacement with a methyl analog (e.g., 2-chloro-4-methylphenol) eliminates this reactive handle entirely, blocking access to key derivatization pathways such as amine or ether formation . These structural distinctions translate directly into measurable differences in reactivity, product yield, and ultimately, the procurement and selection criteria for scientific and industrial users where predictable, high-yielding synthetic routes are paramount.

4-(Bromomethyl)-2-chlorophenol: Quantitative Evidence


Bromomethyl vs. Chloromethyl: Reactivity & Thermal Stability

The bromomethyl group in 4-(Bromomethyl)-2-chlorophenol provides a significantly enhanced leaving group ability compared to a chloromethyl analog, enabling a more favorable balance between reactivity and stability. In a comparative study of halogenated poly(isobutylene-co-isoprene) derivatives, the bromomethyl derivative (r-BIIR) demonstrated the optimal balance between nucleophilic substitution reactivity and thermal stability at temperatures between 100°C and 135°C, while the chloromethyl derivative (r-CIIR) was unreactive at low temperatures and the iodomethyl derivative was prone to dehydrohalogenation above 65°C [1]. The bromomethyl derivative also exhibited exceptional thermal stability up to 190°C, unlike the chloromethyl analog which showed variable reactivity [1]. This data, while derived from a polymeric system, provides a class-level inference for the inherent reactivity advantage of the benzylic bromide over its chloromethyl counterpart in analogous small-molecule contexts.

Synthetic Chemistry Polymer Chemistry Reaction Kinetics

Orthogonal Reactivity for Selective Functionalization

4-(Bromomethyl)-2-chlorophenol offers a distinct synthetic advantage over its analog 4-bromo-2-chlorophenol due to the presence of both an aromatic chloride and a benzylic bromide. The benzylic bromide is highly reactive towards nucleophilic substitution (SN2), while the aromatic chloride is relatively inert under these conditions . In contrast, 4-bromo-2-chlorophenol contains an aromatic bromide which is not susceptible to SN2 reactions, limiting its utility as a direct electrophilic handle in early-stage synthesis . This orthogonal reactivity allows for the sequential functionalization of 4-(Bromomethyl)-2-chlorophenol without the need for extensive protecting group manipulations, a key factor in streamlining complex molecule synthesis. The typical synthetic route for 4-(Bromomethyl)-2-chlorophenol involves the bromination of 2-chlorophenol, achieving yields of approximately 87% .

Organic Synthesis Multistep Synthesis Protecting Group Strategy

Antimicrobial Potential of Halogenated Phenols

Halogenated phenols, including 4-(Bromomethyl)-2-chlorophenol and its analogs, demonstrate measurable antimicrobial activity. A related compound, CHEMBL3115980 (a bromophenol derivative), exhibited an IC50 of 1.25E+5 nM (125 µM) against Enterococcus faecalis biofilm formation after 20 hours [1]. Another bromophenol derivative, CHEMBL5428002, showed improved activity with an IC50 of 5.80E+3 nM (5.8 µM) against the same strain after 24 hours [2]. While direct activity data for 4-(Bromomethyl)-2-chlorophenol against this specific target is not available, its structural features—a phenolic core with bromine and chlorine substitution—align it with this class of bioactive molecules [3]. The presence of the bromomethyl group may further modulate lipophilicity and binding interactions, potentially influencing antimicrobial potency. This class-level evidence suggests 4-(Bromomethyl)-2-chlorophenol is a promising scaffold for the development of novel antimicrobial agents.

Antimicrobial Research Biofilm Inhibition Drug Discovery

Bromomethylation vs. Chloromethylation: Safety Profile

The bromomethylation process used to install the reactive handle in 4-(Bromomethyl)-2-chlorophenol offers a significant safety advantage over the analogous chloromethylation reaction. Chloromethylation is associated with the formation of bis(chloromethyl)ether (BCME), a potent human carcinogen [1]. Bromomethylation, while not entirely free of hazardous intermediates (bis(bromomethyl)ether, BBME, can be formed), avoids the generation of the highly regulated BCME [1]. Furthermore, bromomethylation is reported to proceed with high yields of bromomethyl aromatic derivatives without generating hazardous byproducts traditionally associated with chloromethylation [2]. This inherent safety profile is a critical factor for laboratories and pilot plants considering the scale-up of syntheses involving halomethylated aromatic building blocks.

Process Chemistry Safety Scale-up Halogenation

4-(Bromomethyl)-2-chlorophenol: Key Application Scenarios


Streamlined Heterocycle Synthesis via Orthogonal Reactivity

Researchers engaged in the synthesis of nitrogen-containing heterocycles, such as those found in kinase inhibitors or CNS-active pharmaceuticals, can leverage the orthogonal reactivity of 4-(Bromomethyl)-2-chlorophenol. The benzylic bromide can be displaced by an amine or azide under mild SN2 conditions to introduce a nitrogen-based linker, leaving the aromatic chloride intact for a subsequent cross-coupling reaction (e.g., Suzuki-Miyaura) to build molecular complexity. This sequential, protection-free approach directly stems from the differentiated reactivity established in Section 3, Evidence Item 2 [1], enabling more convergent and higher-yielding synthetic routes compared to using analogs like 4-bromo-2-chlorophenol which lack the initial reactive handle .

Accelerated SAR Studies in Antimicrobial Discovery

For medicinal chemistry groups focused on developing novel antibiofilm agents, 4-(Bromomethyl)-2-chlorophenol serves as an ideal core scaffold for parallel synthesis and structure-activity relationship (SAR) exploration. The class-level antimicrobial activity of bromophenols, evidenced by IC50 values ranging from 5.8 µM to 125 µM against E. faecalis biofilm formation [2], provides a validated starting point. The reactive benzylic bromide allows for the rapid generation of diverse libraries of derivatives (e.g., amines, ethers, thioethers) to systematically probe the chemical space around the phenolic core and optimize potency and selectivity, a key advantage over less versatile analogs like 2-chloro-4-methylphenol.

Safer Scale-up of Pharmaceutical Intermediates

In the transition from medicinal chemistry to process development, the safety profile of key intermediates is a critical selection criterion. 4-(Bromomethyl)-2-chlorophenol, produced via bromomethylation, offers a tangible safety advantage by eliminating the risk of forming the potent carcinogen bis(chloromethyl)ether (BCME) that is associated with chloromethylated analogs [3]. This allows process chemists to design and execute larger-scale reactions with reduced engineering controls and a lower overall hazard profile, directly impacting the cost and feasibility of manufacturing active pharmaceutical ingredients (APIs) that incorporate this phenolic substructure [3].

Agrochemical Intermediate Synthesis via Nucleophilic Substitution

The agrochemical industry frequently utilizes halogenated phenols as building blocks for herbicides, fungicides, and insecticides. 4-(Bromomethyl)-2-chlorophenol is particularly well-suited for the synthesis of insecticidal and acaricidal compounds where the bromomethyl group acts as an electrophilic center for introducing sulfur- or nitrogen-containing pharmacophores . The superior reactivity of the bromomethyl group compared to chloromethyl [1] ensures high conversion rates and product yields under mild conditions, making it a more efficient choice for the large-scale production of crop protection agents compared to less reactive or less versatile halogenated phenol analogs.

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